molecular formula C9H10ClNO B14658101 3-Amino-1-phenylprop-2-en-1-one;hydrochloride CAS No. 50421-94-8

3-Amino-1-phenylprop-2-en-1-one;hydrochloride

Cat. No.: B14658101
CAS No.: 50421-94-8
M. Wt: 183.63 g/mol
InChI Key: YMARDOHBIDLLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-phenylprop-2-en-1-one;hydrochloride is an organic compound with a unique structure that includes both an amino group and a phenyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylprop-2-en-1-one;hydrochloride typically involves a Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride are used as starting materials . The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylprop-2-en-1-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-phenylprop-2-en-1-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylprop-2-en-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity or the alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and a phenyl group in this compound makes it unique compared to other similar compounds

Properties

CAS No.

50421-94-8

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-amino-1-phenylprop-2-en-1-one;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7H,10H2;1H

InChI Key

YMARDOHBIDLLCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.